molecular formula C16H14ClN3OS B15123621 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Cat. No.: B15123621
M. Wt: 331.8 g/mol
InChI Key: GXORSCGASBWFHS-UHFFFAOYSA-N
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Description

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multiple steps:

    Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.

    Pyrazole Ring Formation: The pyrazole ring is usually formed through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the benzothiophene, azetidine, and pyrazole moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
  • 1-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-ethyl-1H-pyrazole

Uniqueness

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

1-benzothiophen-2-yl-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone

InChI

InChI=1S/C16H14ClN3OS/c17-13-6-18-20(10-13)9-11-7-19(8-11)16(21)15-5-12-3-1-2-4-14(12)22-15/h1-6,10-11H,7-9H2

InChI Key

GXORSCGASBWFHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=C(C=N4)Cl

Origin of Product

United States

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